3,3-Difluorocyclobutane-1-sulfonyl chloride
CAS No.: 1310729-90-8
Cat. No.: VC6376313
Molecular Formula: C4H5ClF2O2S
Molecular Weight: 190.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310729-90-8 |
|---|---|
| Molecular Formula | C4H5ClF2O2S |
| Molecular Weight | 190.59 |
| IUPAC Name | 3,3-difluorocyclobutane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2 |
| Standard InChI Key | QXYNIWCYMQIZBV-UHFFFAOYSA-N |
| SMILES | C1C(CC1(F)F)S(=O)(=O)Cl |
Introduction
Structural Characteristics
Molecular Geometry and Bonding
The compound’s structure centers on a cyclobutane ring, a four-membered carbon cycle known for its inherent ring strain. The 1-position is occupied by a sulfonyl chloride group (), while two fluorine atoms are bonded to the 3-position carbons. This arrangement creates a planar sulfonyl moiety and a puckered cyclobutane ring, with bond angles deviating from the ideal tetrahedral geometry due to strain. The fluorine atoms’ electronegativity induces electron withdrawal, polarizing adjacent bonds and enhancing the sulfonyl chloride’s electrophilicity.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 1310729-90-8 |
| Molecular Formula | |
| Molecular Weight | 190.59 g/mol |
| IUPAC Name | 3,3-Difluorocyclobutane-1-sulfonyl chloride |
| SMILES | C1C(CC1(F)F)S(=O)(=O)Cl |
| InChIKey | QXYNIWCYMQIZBV-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹⁹F NMR: Two equivalent fluorine atoms produce a singlet at approximately to ppm.
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¹H NMR: Cyclobutane protons appear as a multiplet () due to ring strain and coupling with fluorine. The absence of protons near the sulfonyl group confirms its substitution pattern.
Infrared (IR) Spectroscopy:
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Strong absorption bands at (asymmetric S=O stretch) and (symmetric S=O stretch).
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C-F stretches appear between .
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis typically begins with a brominated cyclobutane precursor. Oxidative chlorination using chlorine gas or sulfuryl chloride () in the presence of a radical initiator (e.g., AIBN) yields the sulfonyl chloride. Alternative routes involve thiol oxidation: a cyclobutane thiol derivative is treated with chlorine gas under acidic conditions to form the sulfonyl chloride.
Representative Reaction Pathway:
Industrial Production Challenges
Industrial synthesis requires stringent control over reaction conditions to minimize ring-opening side reactions. Continuous flow reactors are employed to enhance heat dissipation and reduce degradation. Purification involves fractional distillation under reduced pressure (), with yields exceeding 70% in optimized setups.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile substitution with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. The fluorine atoms’ electron-withdrawing effect accelerates reactivity compared to non-fluorinated analogs.
Example Reaction with Amines:
Ring-Opening Reactions
Under basic conditions, the cyclobutane ring may undergo strain-driven cleavage. For instance, treatment with aqueous NaOH produces a sulfonate salt and a difluorinated diol:
Applications in Pharmaceutical Research
Drug Candidate Synthesis
The compound’s sulfonyl chloride group serves as a key handle for introducing sulfonamide moieties into bioactive molecules. Fluorine atoms enhance metabolic stability and membrane permeability, making derivatives attractive for kinase inhibitors and protease antagonists.
Case Study: Anticancer Agents
Derivatives of 3,3-difluorocyclobutane-1-sulfonyl chloride have been explored as VEGFR-2 inhibitors. The sulfonamide group interacts with the kinase’s ATP-binding pocket, while the fluorinated cyclobutane improves pharmacokinetic properties.
Agrochemistry
In agrochemicals, the compound is used to synthesize sulfonylurea herbicides. Its fluorine atoms reduce environmental persistence compared to chlorinated analogs, aligning with green chemistry initiatives.
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